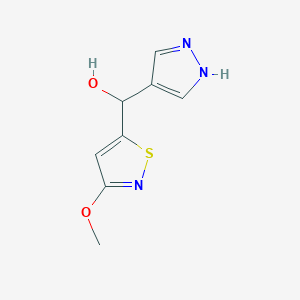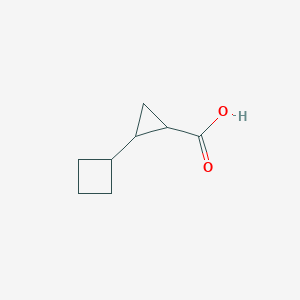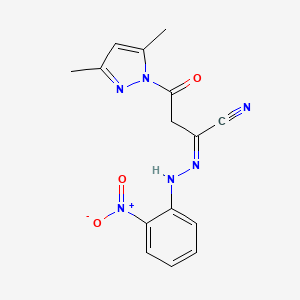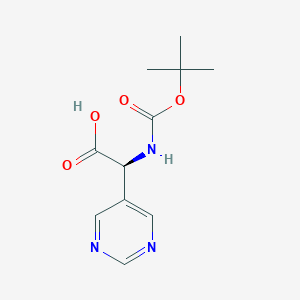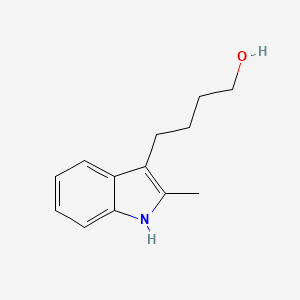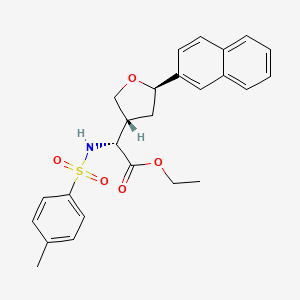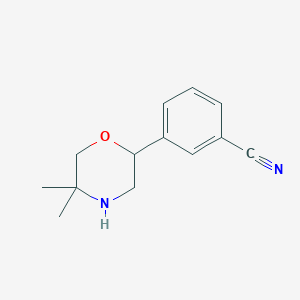
3-(5,5-Dimethylmorpholin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,5-Dimethylmorpholin-2-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O It is a derivative of benzonitrile, featuring a morpholine ring substituted with two methyl groups at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 5,5-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
化学反応の分析
Types of Reactions
3-(5,5-Dimethylmorpholin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
3-(5,5-Dimethylmorpholin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-(5,5-Dimethylmorpholin-2-yl)benzaldehyde
- 3-(5,5-Dimethylmorpholin-2-yl)benzoic acid
- 3-(5,5-Dimethylmorpholin-2-yl)benzamide
Uniqueness
3-(5,5-Dimethylmorpholin-2-yl)benzonitrile is unique due to its specific substitution pattern on the morpholine ring and the presence of the nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
3-(5,5-dimethylmorpholin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(2)9-16-12(8-15-13)11-5-3-4-10(6-11)7-14/h3-6,12,15H,8-9H2,1-2H3 |
InChIキー |
LKMLZBCWWCZUHD-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(CN1)C2=CC=CC(=C2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13058433.png)

![N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058456.png)

![5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13058463.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate](/img/structure/B13058466.png)
